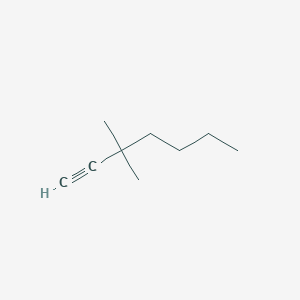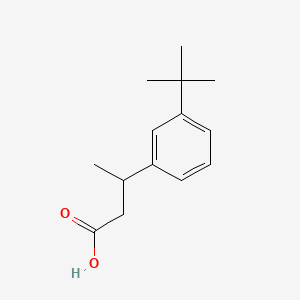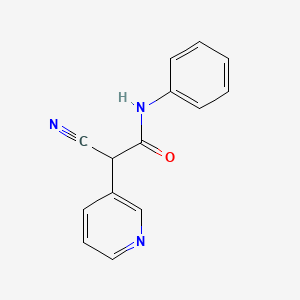
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and amide functional groups makes them valuable intermediates in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide can be achieved through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of substituted anilines with ethyl cyanoacetate under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with aniline at 70°C for 6 hours, followed by room temperature stirring overnight, yields the desired cyanoacetamide .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free methods and the use of catalysts can also be employed to improve the sustainability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form pyrrole, pyrazole, and other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Phenacyl Bromide: For cyclization reactions.
Triethylamine: As a base catalyst in cyclization reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, pyrazoles, and imidazoles.
Applications De Recherche Scientifique
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of heterocyclic compounds.
Biology: As a potential bioactive molecule with various biological activities.
Medicine: As a precursor for the development of new therapeutic agents.
Industry: In the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and amide groups can form hydrogen bonds and other interactions with biological macromolecules, leading to potential biological activities. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide include other cyanoacetamides and their derivatives, such as:
- 2-cyano-N-(pyridin-2-yl)acetamide
- 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to other cyanoacetamides. Its combination of phenyl and pyridinyl groups provides distinct electronic and steric properties, making it valuable in the synthesis of novel heterocyclic compounds and potential therapeutic agents .
Propriétés
Formule moléculaire |
C14H11N3O |
|---|---|
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2-cyano-N-phenyl-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C14H11N3O/c15-9-13(11-5-4-8-16-10-11)14(18)17-12-6-2-1-3-7-12/h1-8,10,13H,(H,17,18) |
Clé InChI |
PBGAZSLQYQMUKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(C#N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



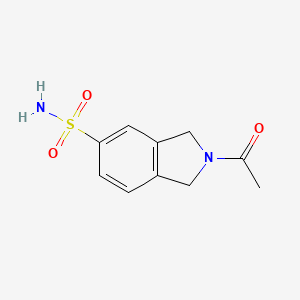

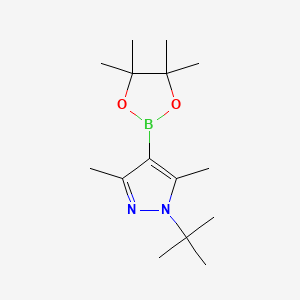
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
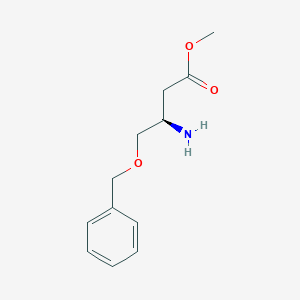


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)
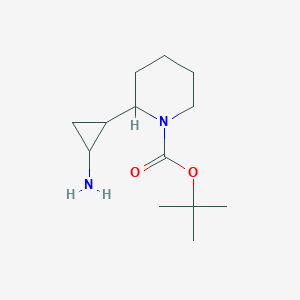
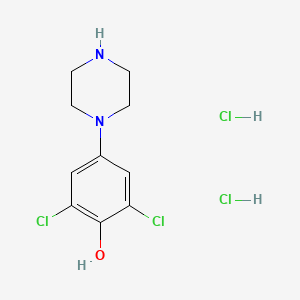
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
